

Synthesis of 4-Methoxy-N-methylaniline Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-N-methylaniline hydrochloride

Cat. No.: B168326

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **4-Methoxy-N-methylaniline hydrochloride**, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through a two-step process commencing with the reductive amination of p-anisidine with formaldehyde to yield 4-Methoxy-N-methylaniline. The subsequent conversion of the free base to its hydrochloride salt is also described. This protocol offers a straightforward and efficient method for the preparation of this compound, with comprehensive characterization data provided.

Introduction

4-Methoxy-N-methylaniline serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its hydrochloride salt offers improved stability and handling properties compared to the free base. The presented protocol is based on the well-established reductive amination reaction, a versatile and widely used method for the formation of carbon-nitrogen bonds.

Physicochemical Properties

Property	4-Methoxy-N-methylaniline (Free Base)	4-Methoxy-N-methylaniline Hydrochloride
Molecular Formula	C ₈ H ₁₁ NO	C ₈ H ₁₂ CINO
Molecular Weight	137.18 g/mol	173.64 g/mol [1]
CAS Number	5961-59-1	10541-33-0[1]
Appearance	White to grey-brown low melting crystalline mass	Off-white to pale yellow solid
Melting Point	33-36 °C[2]	Not explicitly available, expected to be higher than the free base
Boiling Point	135-136 °C at 19 mmHg	Not applicable
Purity	>98%	>97%[3]

Experimental Protocol

Part 1: Synthesis of 4-Methoxy-N-methylaniline

This procedure details the reductive amination of p-anisidine with formaldehyde using sodium borohydride as the reducing agent.

Materials:

- p-Anisidine
- Formaldehyde (37% solution in water)
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for column chromatography

Procedure:

- To a solution of p-anisidine (1.0 eq) in methanol, formaldehyde (1.2 eq, 37% aqueous solution) is added at room temperature.
- The reaction mixture is stirred for 1 hour at room temperature to facilitate the formation of the intermediate imine.
- The flask is then cooled in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
- The reaction is quenched by the slow addition of water. The methanol is then removed under reduced pressure using a rotary evaporator.
- The aqueous residue is extracted three times with dichloromethane.

- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 4-Methoxy-N-methylaniline.
- The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product as an oil or low melting solid.[\[4\]](#)

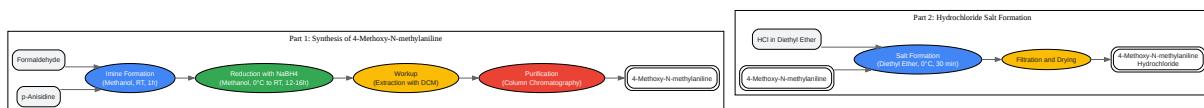
Part 2: Synthesis of 4-Methoxy-N-methylaniline Hydrochloride

This procedure describes the conversion of the free base to its hydrochloride salt.

Materials:

- 4-Methoxy-N-methylaniline (from Part 1)
- Anhydrous diethyl ether (Et_2O)
- Hydrochloric acid solution in diethyl ether (e.g., 2 M)
- Round-bottom flask
- Magnetic stirrer
- Buchner funnel and filter paper

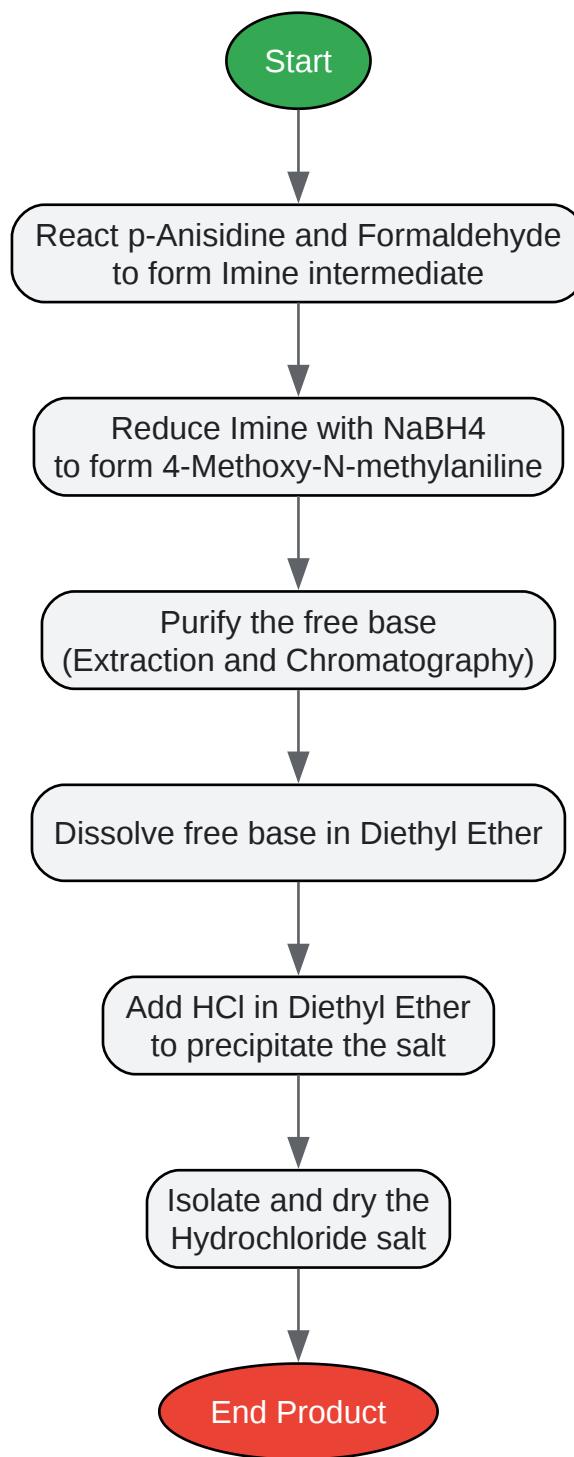
Procedure:


- The purified 4-Methoxy-N-methylaniline (1.0 eq) is dissolved in anhydrous diethyl ether.
- The solution is cooled in an ice bath.
- A solution of hydrochloric acid in diethyl ether (1.1 eq) is added dropwise with stirring.
- A precipitate will form upon addition of the HCl solution.

- The mixture is stirred in the ice bath for 30 minutes.
- The solid product is collected by vacuum filtration using a Buchner funnel.
- The collected solid is washed with a small amount of cold, anhydrous diethyl ether.
- The product is dried under vacuum to yield **4-Methoxy-N-methylaniline hydrochloride** as a solid.

Characterization Data of 4-Methoxy-N-methylaniline (Free Base)

Technique	Data
¹ H NMR	(400 MHz, CDCl ₃) δ 6.82 (d, J = 8.7 Hz, 2H), 6.60 (d, J = 8.6 Hz, 2H), 3.77 (s, 3H), 2.81 (s, 3H).[4]
¹³ C NMR	(101 MHz, CDCl ₃) δ 152.13, 143.75, 114.96, 113.67, 55.89, 31.63.[4]
GC-MS (m/z)	137.08 (calculated for C ₈ H ₁₁ NO: 137.10).[4]


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Methoxy-N-methylaniline hydrochloride**.

Logical Relationship of Synthesis Steps

[Click to download full resolution via product page](#)

Caption: Logical steps in the synthesis of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxy-N-methylaniline hydrochloride | C8H12ClNO | CID 18686577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Methoxy-N-methylaniline hydrochloride 97% | CAS: 10541-33-0 | AChemBlock [achemblock.com]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Synthesis of 4-Methoxy-N-methylaniline Hydrochloride: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168326#synthesis-of-4-methoxy-n-methylaniline-hydrochloride-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com